N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
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Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-17-8-5-7-16(13-17)14-23-21(25)22(26)24-15-20(19-11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGMFZXLSSYFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide, with CAS number 896331-30-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that suggests various applications in pharmacology, particularly in antibacterial and antifungal domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 442.6 g/mol. The presence of multiple functional groups, including a benzenesulfonyl moiety and a thiophene ring, enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O4S2 |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 896331-30-9 |
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within biological systems. The methoxyphenethyl group may facilitate binding to aromatic residues in proteins, while the thiophen-2-yl group can enhance lipophilicity and membrane permeability, potentially leading to increased bioavailability and efficacy.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, sulfonamide derivatives are known for their broad-spectrum antimicrobial activities.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of structurally related compounds found that modifications in the sulfonamide structure can significantly enhance biological activity. This suggests that this compound could be a candidate for further pharmacological evaluation.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that related sulfonamide compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the sulfonamide core was shown to improve binding affinity to bacterial enzymes involved in folate synthesis.
- Antifungal Activity : Research has indicated that compounds with similar structures have demonstrated effectiveness against various fungal strains, including Candida species. The mechanism is believed to involve disruption of fungal cell wall synthesis.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of sulfonamide derivatives:
- Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles suggest that modifications to the compound's structure can enhance its bioavailability.
- Pharmacodynamics : Studies assessing the interaction with target enzymes provide insight into the compound's efficacy and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
